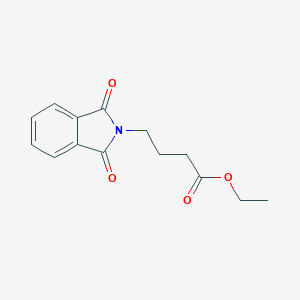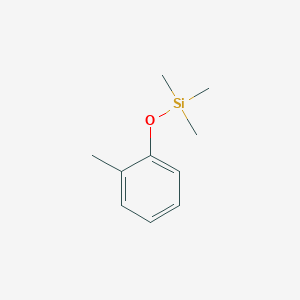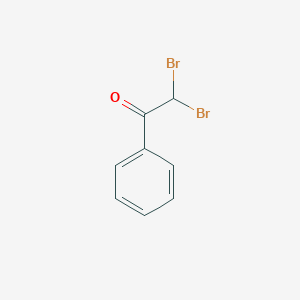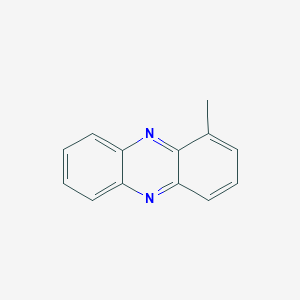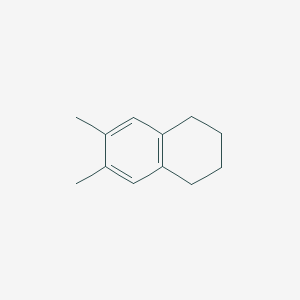
6,7-Dimethyltetralin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethyltetralin, also known as DMT, is a chemical compound that belongs to the family of tetralin derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug development.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethyltetralin is primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to selectively activate the D2 and D3 dopamine receptors, leading to an increase in dopamine neurotransmission. This, in turn, results in a range of biochemical and physiological effects, including improved motor function, enhanced cognitive performance, and reduced anxiety and depression.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6,7-Dimethyltetralin are primarily mediated through its interaction with dopamine receptors in the brain. It has been shown to improve motor function by enhancing dopamine neurotransmission in the basal ganglia, a region of the brain that is involved in the control of movement. It has also been shown to enhance cognitive performance by improving working memory and attentional processes. Additionally, it has been found to reduce anxiety and depression by modulating the activity of the brain's reward system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6,7-Dimethyltetralin in lab experiments is its selective activation of dopamine receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. Additionally, its high yield and purity make it a reliable and cost-effective tool for scientific research. However, one of the main limitations of using 6,7-Dimethyltetralin is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the scientific research of 6,7-Dimethyltetralin. One potential area of investigation is its potential as a drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. Another area of interest is its potential as a scaffold for designing novel drugs with improved pharmacological properties. Additionally, further research is needed to understand its mechanism of action and its potential for modulating other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 6,7-Dimethyltetralin involves the reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 6,7-Dimethyltetralin in high yield and purity.
Aplicaciones Científicas De Investigación
6,7-Dimethyltetralin has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In neuroscience, it has been used as a tool for studying the function of dopamine receptors and their role in the brain's reward system. In drug development, it has been explored as a scaffold for designing novel drugs with improved pharmacological properties.
Propiedades
Número CAS |
1076-61-5 |
|---|---|
Nombre del producto |
6,7-Dimethyltetralin |
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
6,7-dimethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16/c1-9-7-11-5-3-4-6-12(11)8-10(9)2/h7-8H,3-6H2,1-2H3 |
Clave InChI |
MHPANBVNWFIJJM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCC2)C=C1C |
SMILES canónico |
CC1=CC2=C(CCCC2)C=C1C |
Punto de ebullición |
252.0 °C |
melting_point |
10.0 °C |
Otros números CAS |
1076-61-5 |
Sinónimos |
6,7-Dimethyltetralin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
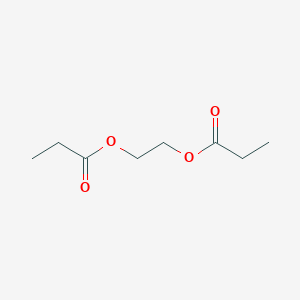
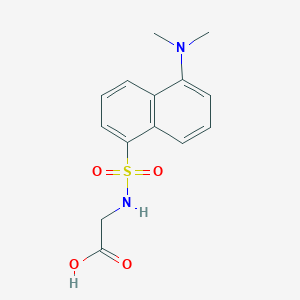
![2-[[4-[(2-Cyano-3-nitrophenyl)azo]phenyl](2-cyanoethyl)amino]ethyl benzoate](/img/structure/B86418.png)
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)
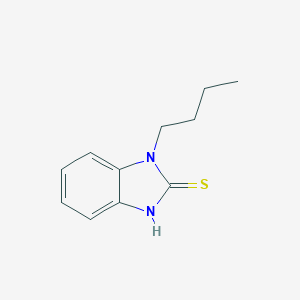
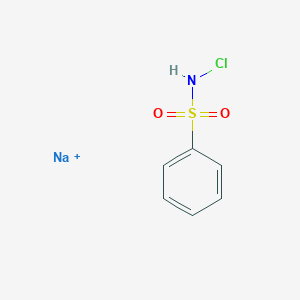
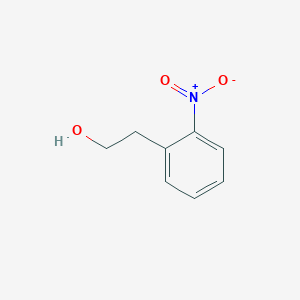
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-](/img/structure/B86426.png)
